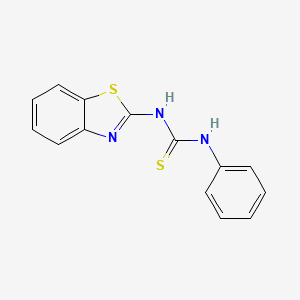
N-(1,3-benzothiazol-2-yl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea: is a heterocyclic compound that features a benzothiazole ring fused with a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea typically involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
2-aminobenzothiazole+phenyl isothiocyanate→N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea
The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkoxylated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology
Biologically, this compound exhibits antimicrobial, antifungal, and anticancer activities. It has been tested against various bacterial and fungal strains, showing promising inhibitory effects .
Medicine
In medicinal chemistry, N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea is explored for its potential as a therapeutic agent. Its derivatives are investigated for their ability to inhibit enzymes and receptors involved in diseases such as cancer and infectious diseases .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism by which N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea exerts its effects involves interaction with molecular targets such as enzymes and receptors. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N’-phenylurea
- N-(1,3-benzothiazol-2-yl)-N’-phenylcarbamate
- N-(1,3-benzothiazol-2-yl)-N’-phenylsulfonamide
Uniqueness
Compared to similar compounds, N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity. The presence of sulfur in the thiourea group enhances its ability to form strong hydrogen bonds and coordinate with metal ions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
1849-86-1 |
|---|---|
Formule moléculaire |
C14H11N3S2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C14H11N3S2/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h1-9H,(H2,15,16,17,18) |
Clé InChI |
CBUSXNYHLMPPND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


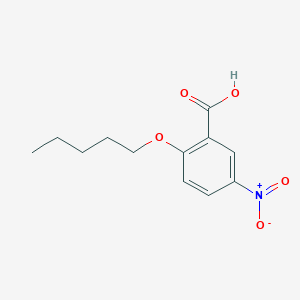

![5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)
![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)


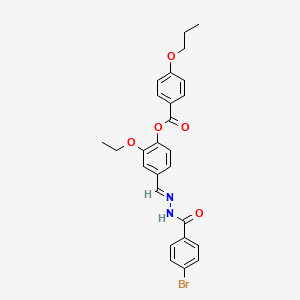

![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
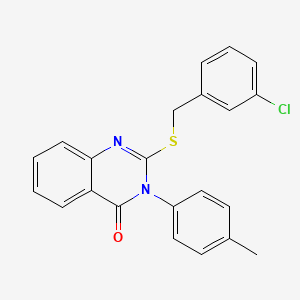
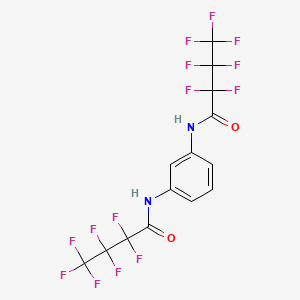
![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)

